Q-Phos
Description
Significance of Ligand Design in Transition Metal Catalysis
Ligands are molecules or ions that bind to a central metal atom or ion, forming a coordination complex. In the context of transition metal catalysis, ligands serve multiple critical functions. They can modulate the electronic and steric environment around the metal center, influencing its reactivity, stability, and selectivity towards specific substrates. By carefully designing ligands, chemists can tune the catalytic activity for a wide range of transformations, including oxidation, reduction, and cross-coupling reactions. The development of novel ligands has been instrumental in expanding the scope and efficiency of transition metal-catalyzed reactions, making previously challenging or impossible transformations routine. acs.orguwindsor.ca Phosphine (B1218219) ligands, characterized by a phosphorus atom bonded to three other groups, are a particularly important class of ligands in homogeneous catalysis due to their tunable electronic and steric properties. acs.orgacs.org
Historical Development and Discovery of Q-Phos
The development of highly effective ligands for challenging cross-coupling reactions has been a significant area of research. This compound, a bulky and electron-rich dialkylarylphosphine ligand, was developed by Professor John Hartwig. chemicalindustryjournal.co.uksigmaaldrich.com Its serendipitous discovery in 1999 arose from investigations into the catalytic formation of aromatic C-O bonds. acs.org A modified phosphine, Ar₅FcP(ᵗBu)₂, was unexpectedly generated in situ and found to act as a supporting ligand in the palladium-catalyzed reaction. acs.org This unforeseen observation paved the way for the development of this compound, which is now a commercially available ligand widely recognized for its superior performance in demanding coupling reactions. chemicalindustryjournal.co.uknih.gov
Structural Features and Chemical Classification of this compound
This compound is chemically classified as a ferrocenyl phosphine ligand. Its systematic name is 1,2,3,4,5-pentaphenyl-1′-(di-tert-butylphosphino)ferrocene. sigmaaldrich.comresearchgate.net The structure features a ferrocene (B1249389) core, which consists of an iron atom sandwiched between two cyclopentadienyl (B1206354) rings. One of these rings is substituted with five phenyl groups, and the other bears a di-tert-butylphosphino group (P(ᵗBu)₂). sigmaaldrich.comnih.govresearchgate.net This unique architecture imparts specific electronic and steric properties to this compound. The bulky tert-butyl groups and the pentaphenyl-substituted ferrocene moiety contribute significantly to its steric bulk, while the phosphine group acts as the primary binding site to the transition metal. nih.govresearchgate.net The ferrocene unit also influences the electronic nature of the ligand. This compound is considered an electron-rich ligand. chemicalindustryjournal.co.uk The combination of significant steric hindrance and electron-rich character makes this compound particularly effective in promoting catalytic reactions that involve the formation of low-coordinate metal species. nih.govacs.org The pure ligand is noted for its robustness, exhibiting stability in both air and solution. sigmaaldrich.com
Overview of this compound's Role in Cross-Coupling Reactions
This compound has emerged as a premier ligand with remarkably broad utility in various transition metal-catalyzed cross-coupling reactions. sigmaaldrich.com Its effectiveness is particularly notable in palladium-catalyzed transformations. chemicalindustryjournal.co.uksigmaaldrich.com this compound has been successfully applied in a variety of cross-coupling methodologies, including:
Amination (Buchwald-Hartwig coupling): this compound is an excellent ligand for the palladium-catalyzed amination of aryl chlorides and bromides with both primary and secondary amines. sigmaaldrich.com Reactions can often be completed rapidly, sometimes even at room temperature, with minimal formation of hydrodehalogenated byproducts. sigmaaldrich.com
Suzuki-Miyaura Coupling: this compound is effective in Suzuki-Miyaura coupling reactions, including those involving challenging substrates like aryl chlorides and alkylboronic acids. sigmaaldrich.com In the regioselective Suzuki coupling of 3,5-dichloropyridazines, this compound has demonstrated high selectivity for coupling at the C5 position, in contrast to other ligands like DPPF which favor the C3 position. thieme-connect.com
α-Arylation: this compound is an effective ligand for the palladium-catalyzed α-arylation of carbonyl compounds such as diethyl malonate and ethyl cyanoacetate. chemicalindustryjournal.co.uksigmaaldrich.com
Etherification: Palladium complexes of this compound catalyze the mild etherification of aryl halides with various partners, including alkoxides, siloxides, and phenoxides. sigmaaldrich.com
The success of this compound in these diverse reactions is attributed to its ability to facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination, often proceeding through highly active, low-coordinate palladium intermediates. nih.govacs.org Its bulky nature is believed to favor the formation of these three-coordinate species, which are often more reactive in certain catalytic steps. nih.govacs.orgnih.gov Pre-formed palladium catalysts bearing the this compound ligand, such as Pd(allyl)Q-PhosCl, have also shown high activity as precatalysts in C-N bond formation and Suzuki couplings. acs.org
Summary of this compound Applications in Cross-Coupling Reactions
| Reaction Type | Substrates | Key Features |
| Amination | Aryl chlorides and bromides with amines | Effective with primary and secondary amines, often mild conditions. sigmaaldrich.com |
| Suzuki-Miyaura Coupling | Aryl halides with boronic acids | Effective with challenging substrates, demonstrated regioselectivity. sigmaaldrich.comthieme-connect.com |
| α-Arylation | Carbonyl compounds with aryl halides | Effective for forming C-C bonds adjacent to carbonyl groups. chemicalindustryjournal.co.uksigmaaldrich.com |
| Etherification | Aryl halides with alkoxides, siloxides, etc. | Enables mild formation of C-O bonds. sigmaaldrich.com |
This table summarizes some of the key cross-coupling reactions where this compound has proven to be a valuable ligand. chemicalindustryjournal.co.uksigmaaldrich.comthieme-connect.com
Ligand Performance in Model C-N Coupling Reaction
In a model C-N coupling reaction of 4-bromoanisole (B123540) with N-methylaniline at room temperature, this compound-based catalysts demonstrated high efficiency. acs.org
| Catalyst System | Reaction Time | Conversion (%) |
| Pd(allyl)Q-PhosCl | 6 hours | Nearly quantitative acs.org |
| Pd(crotyl)Q-PhosCl | 3 hours | Nearly quantitative acs.org |
| Pd(cinnamyl)Q-PhosCl | 6 hours | Nearly quantitative acs.org |
This data illustrates the high activity of this compound-based precatalysts in facilitating C-N bond formation under relatively mild conditions. acs.org
Properties
CAS No. |
312959-24-3 |
|---|---|
Molecular Formula |
C₄₈H₄₇FeP |
Molecular Weight |
710.71 |
Synonyms |
1’-[Bis(1,1-dimethylethyl)phosphino]-1,2,3,4,5-pentaphenylferrocene; 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene; 1’-(Di-tert-butylphosphino)-1,2,3,4,5-pentaphenylferrocene; CTC-Q-Phos; Di-tert-butyl(1’,2’,3’,4’,5’-pentaphenylferroceny |
Origin of Product |
United States |
Synthesis and Derivatization of Q Phos Ligands
Methodologies for Q-Phos Synthesis
The synthesis of phosphine (B1218219) ligands traditionally relies on multistep processes. nih.gov However, the development of more efficient and scalable methodologies is crucial for their broader application in organic synthesis and industrial production.
The development of the widely employed this compound ligand was propelled by a serendipitous discovery in 1999 by the Hartwig group. nih.govnih.gov During the catalysis of aromatic C–O bond formation utilizing Pd(dba)₂ and FcP(tBu)₂, a modified phosphine, Ar₅FcP(tBu)₂, was unexpectedly generated in situ and acted as a supporting ligand. nih.govnih.gov This finding was pivotal in the subsequent development of this compound. nih.govnih.gov
Until recently, the availability of this compound in significant quantities hindered its widespread adoption in process development and scale-up programs. sigmaaldrich.comwikipedia.orgcenmed.com However, commercial-scale production of the this compound ligand has now been achieved, making it available in kilogram quantities. sigmaaldrich.comwikipedia.orgcenmed.com This increased accessibility allows scientists to incorporate this compound-based catalysts in drug discovery, screening, and process development programs, optimizing and streamlining product development. sigmaaldrich.comwikipedia.orgcenmed.com Companies specializing in advanced homogeneous catalysts and ligands have made phosphine-based this compound ligand available for commercial use, representing a significant milestone in improving ligand accessibility for researchers. sigmaaldrich.comcenmed.com
Original Synthetic Routes
Functionalization and Derivatization Strategies
The ability to functionalize and derivatize phosphine ligands allows for tuning their properties and expanding their applications.
Late-stage diversification strategies for phosphine ligands have been advanced by ingeniously merging phosphines as directing groups with transition-metal catalysis, particularly through C–H activation. nih.govnih.gov This approach offers a robust strategy for ligand design and preparation, markedly improving both atom and step efficiency compared to conventional synthesis techniques. nih.govnih.gov Phosphorus(III)-directed C–H activation stands out as an increasingly significant and inventive approach for the design and synthesis of ligands, substantially redefining synthetic methodology. nih.govnih.gov A general diversification strategy for phosphines involving nickel-catalyzed dearylation of alkylated phosphonium (B103445) salts has also been reported, providing access to alkylated phosphine products via a formal substitution at the phosphorus center. ereztech.com
Late-Stage Diversification Approaches for Phosphine Ligands
Precatalyst Design and Generation
The use of palladium precatalysts in conjunction with phosphine ligands like this compound is a common paradigm in transition metal-catalyzed coupling reactions. alfa-chemistry.comfishersci.ca Precatalysts simplify reaction setup and can enable the use of lower temperatures and catalyst loadings. nih.gov
Recent advancements in ligand and catalyst design have led to the development of new-generation palladium precatalysts, often existing as air- and moisture-stable Pd(II) complexes. wikipedia.orgguidetopharmacology.org These precatalysts are designed to activate rapidly under reaction conditions to generate the highly reactive, low-coordination LPd(0) species, which are considered the active catalytic species in the cross-coupling cycle. wikipedia.orgfishersci.caguidetopharmacology.org The rate and mode of activation are crucial for determining the outcome of catalytic transformations. wikipedia.org
Different generations of Buchwald precatalysts, for example, have been developed with improved stability and activation profiles. dsmz.denih.gov These precatalysts allow for the efficient and rapid generation of the active Pd(0) species, often without the need for reducing agents, and enable accurate control of the ligand-to-palladium ratio. dsmz.denih.gov Bulky phosphine ligands, such as this compound, are known to favor the formation of low-coordination palladium species during the catalytic cycle. wikipedia.orgfishersci.ca Studies have indicated that reductive elimination, a key step in some catalytic cycles, is faster from three-coordinate than from four-coordinate palladium complexes with sterically bulky ligands. fishersci.ca
The design of precatalysts aims to achieve efficient in situ catalyst activation, which can lead to high reactivity with lower catalyst loadings and expanded applicability and selectivity in various cross-coupling reactions. guidetopharmacology.orgnih.gov
Synthesis of Palladium-Q-Phos Precatalysts
Palladium-Q-Phos precatalysts are often synthesized by combining a palladium source with the this compound ligand. Common palladium precursors include Pd(dba)₂ (dba = dibenzylideneacetone) or Pd(OAc)₂ (palladium(II) acetate). uwindsor.ca However, the use of Pd(dba)ₓ can sometimes retard catalyst activity due to the presence of the dba ligand. rsc.orgacs.org
Preformed palladium-Q-Phos precatalysts, such as those based on the (L)₂Pd(0) or (π-allyl)Pd(L)Cl motifs, offer advantages like air and moisture stability, ease of handling, and efficient generation of the active catalytic species. rsc.orgchemicalbook.comnih.gov A general method for preparing L₂Pd(0) catalysts involves using (COD)PdBr₂ as a precursor with a stoichiometric amount of phosphine ligand and a Brønsted base in a protic solvent. rsc.org
Specific this compound-based palladium precatalysts mentioned include Pd(this compound)₂ and (π-R-allyl)Pd(this compound)Cl complexes, such as Pd(allyl)(this compound)Cl, Pd(crotyl)(this compound)Cl, and Pd(cinnamyl)(this compound)Cl. rsc.orgresearchgate.netamericanelements.com QPhos Pd G3 is another example of a commercially available Buchwald precatalyst featuring the this compound ligand, known for its stability and high solubility. chemicalbook.comdv-expert.org
Activation Pathways of this compound-Based Precatalysts
The activation of palladium precatalysts, including those based on this compound, is a critical step in initiating the catalytic cycle for cross-coupling reactions. The goal is typically to generate a low-coordinate, catalytically active Pd(0) species. nih.govrsc.orgnih.gov
For preformed L₂Pd(0) precatalysts like Pd(this compound)₂, activation can involve dissociation to form the monoligated LPd(0) species, which is considered highly active. nih.govrsc.org
Palladium(II) precatalysts, such as (π-allyl)Pd(L)Cl complexes, require a reductive activation step to generate the active Pd(0) species. nih.govresearchgate.net This activation can occur through different pathways depending on the precatalyst structure and reaction conditions. For (π-R-allyl)Pd(this compound)Cl complexes, proposed activation pathways include alkoxide for chloride exchange or nucleophilic attack by a tert-butoxide anion onto the π-allyl moiety, both leading to the L₁Pd(0) active species. researchgate.net
Studies on related allyl-type precatalysts suggest that activation efficiency is influenced by the rate of reduction from Pd(II) to Pd(0) and the potential formation of detrimental dipalladium(I) dimers. nih.gov Bulky phosphine ligands like this compound can help curb the formation of these less active Pd(I) species, leading to more active and longer-lived catalysts. nih.gov
Buchwald palladacycle precatalysts, some of which can incorporate bulky phosphines, activate through a process involving deprotonation of a ligated amine followed by reductive elimination to generate the active monoligated Pd(0) species. nih.gov This process typically requires a Brønsted base. nih.gov
The choice of base and nucleophile can significantly influence the reductive activation pathway. acs.org For instance, secondary alkyl amines in conjunction with a base have been shown to be involved in the reductive activation of some Pd(II) precatalysts through deprotonation and subsequent β-hydride elimination. acs.org
Here is a table summarizing some key properties and identifiers for this compound and related compounds mentioned:
| Compound Name | PubChem CID | CAS Number | Molecular Formula | Molecular Weight |
| This compound (1,2,3,4,5-Pentaphenyl-1'-(di-tert-butylphosphino)ferrocene) | Not available | 312959-24-3 | C₄₈H₄₇FeP | 710.71 chemscene.comchemscene.com |
| QPhos Pd G3 | Not available | 2021255-91-2 | C₆₁H₆₀FeNO₃PPdS | 1080.44 dv-expert.org |
| Palladium(II) Acetate | 160007 | 3375-31-3 | C₄H₆O₄Pd | 224.50 |
| Tris(dibenzylideneacetone)dipalladium(0) | 11506 | 51364-51-9 | C₅₁H₄₂O₃Pd₂ | 915.77 |
| (1,5-Cyclooctadiene)palladium(II) bromide dimer | Not available | 12127-06-9 | C₁₆H₂₄Br₂Pd₂ | 638.68 |
| Allylpalladium(II) chloride dimer | 11994179 | 12012-95-2 | C₆H₁₀Cl₂Pd₂ | 365.89 |
This compound, scientifically known as 1,2,3,4,5-pentaphenyl-1'-(di-tert-butylphosphino)ferrocene, stands as a prominent electron-rich and sterically demanding phosphine ligand. nih.gov Its unique structural features, incorporating a ferrocene (B1249389) core substituted with bulky phenyl and di-tert-butylphosphino groups, contribute significantly to its efficacy in transition metal-catalyzed reactions, particularly those mediated by palladium. runvmat.com The ligand's robustness, being stable in air and in solution, makes it a valuable component in various synthetic methodologies. this compound has demonstrated broad applicability in facilitating the formation of crucial chemical bonds, including C–N, C–O, and C–C couplings, underpinning its utility in diverse synthetic transformations such as amination, etherification, Suzuki-Miyaura coupling, and α-arylation. Its effectiveness spans reactions involving a range of aryl halides, including both bromides and chlorides.
The synthesis of the this compound ligand involves the strategic functionalization of a ferrocene scaffold. The structure features a pentaphenyl-substituted cyclopentadienyl (B1206354) ring and a di-tert-butylphosphino substituent on the other cyclopentadienyl ring of the ferrocene core. runvmat.com While specific detailed synthetic procedures for the this compound ligand were not extensively covered in the provided information, the general approach to synthesizing such ligands involves the introduction of phosphine moieties onto a core structure. Derivatization of phosphine ligands is a common strategy to modulate their electronic and steric profiles, thereby influencing their performance in catalytic cycles. Modifications to the substituents on the phosphorus atom or alterations to the ferrocene or phenyl groups in this compound could lead to new ligand derivatives with tailored properties for specific catalytic applications. Research has highlighted the importance of the size and electronic nature of ligand substituents in optimizing palladium-catalyzed coupling reactions. nih.gov
Synthesis of Palladium-Q-Phos Precatalysts
Palladium precatalysts incorporating the this compound ligand are typically synthesized by combining a suitable palladium source with the this compound ligand. Common palladium precursors employed in the synthesis of such precatalysts include Pd(dba)₂ and Pd(OAc)₂. uwindsor.ca However, it is worth noting that the presence of the dba ligand from Pd(dba)ₓ can, in some instances, negatively impact catalyst activity. rsc.orgacs.org
Preformed palladium-Q-Phos precatalysts offer distinct advantages, including enhanced stability towards air and moisture, ease of handling, and the ability to efficiently generate the catalytically active species under reaction conditions. rsc.orgchemicalbook.comnih.gov Examples of such precatalysts include those with the general formulas (L)₂Pd(0) or (π-allyl)Pd(L)Cl. rsc.orgnih.gov A general synthetic route for preparing L₂Pd(0) catalysts involves the reaction of (COD)PdBr₂ with a stoichiometric amount of the phosphine ligand in the presence of a Brønsted base in a protic solvent. rsc.org
Specific palladium precatalysts featuring this compound that have been reported include Pd(this compound)₂ and a series of (π-R-allyl)Pd(this compound)Cl complexes, such as Pd(allyl)(this compound)Cl, Pd(crotyl)(this compound)Cl, and Pd(cinnamyl)(this compound)Cl. rsc.orgresearchgate.netamericanelements.com QPhos Pd G3 represents a commercially available third-generation Buchwald precatalyst that incorporates the this compound ligand and is recognized for its stability and high solubility in various organic solvents. chemicalbook.comdv-expert.org
Activation Pathways of this compound-Based Precatalysts
The activation of palladium precatalysts, including those containing the this compound ligand, is a crucial initial step in palladium-catalyzed cross-coupling reactions. This process aims to generate a low-coordinate, catalytically active Pd(0) species, which is essential for initiating the catalytic cycle. nih.govrsc.orgnih.gov
For preformed Pd(0) precatalysts like Pd(this compound)₂, activation can involve the dissociation of one ligand to yield the monoligated LPd(0) species, which is generally considered the highly active catalytic entity. nih.govrsc.org
Palladium(II) precatalysts, such as the (π-allyl)Pd(L)Cl complexes, require a reductive activation step to be converted into the active Pd(0) species. nih.govresearchgate.net The specific pathway for this reductive activation can vary depending on the structure of the precatalyst and the reaction conditions employed. In the case of (π-R-allyl)Pd(this compound)Cl complexes, potential activation pathways include ligand exchange where an alkoxide replaces chloride, or a nucleophilic attack by a tert-butoxide anion on the π-allyl moiety, both of which can lead to the formation of the active L₁Pd(0) species. researchgate.net
Studies investigating the activation of related allyl-type precatalysts have indicated that the efficiency of this process is influenced by the rate at which Pd(II) is reduced to Pd(0) and the extent to which inactive dipalladium(I) dimers are formed. nih.gov The use of bulky phosphine ligands like this compound can help to minimize the formation of these less active Pd(I) species, contributing to the generation of more active and longer-lived catalysts. nih.gov
Buchwald palladacycle precatalysts, which can feature bulky phosphine ligands, undergo activation through a mechanism that involves the deprotonation of a coordinated amine, followed by a reductive elimination step that generates the active monoligated Pd(0) species. nih.gov This activation pathway typically necessitates the presence of a Brønsted base. nih.gov
The nature of the base and the nucleophile in the reaction mixture can significantly impact the reductive activation pathway. acs.org For example, studies have shown that secondary alkyl amines, when used in conjunction with a base, can participate in the reductive activation of certain Pd(II) precatalysts through a process involving deprotonation and subsequent β-hydride elimination. acs.org
Applications of Q Phos in Homogeneous Catalysis
Palladium-Catalyzed Carbon-Carbon Bond Formation
Palladium complexes featuring Q-Phos are highly successful in various carbon-carbon bond-forming reactions, including widely used cross-coupling methodologies. nih.govfishersci.sewikipedia.orgamericanelements.com
This compound is a highly effective ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, accommodating both electron-poor and electron-rich aryl bromides and chlorides. nih.govwikipedia.org Aryl bromides typically react smoothly at room temperature, while reactions involving aryl chlorides generally require heating for extended periods. nih.govwikipedia.org Notably, alkylboronic acids can also be coupled easily with aryl bromides and chlorides using this compound as the ligand, without the need for additives such as thallium or silver salts. nih.govwikipedia.org
| Aryl Halide | Boronic Acid | Palladium Source | Base | Solvent | Temperature | Outcome |
|---|---|---|---|---|---|---|
| Aryl Bromides | Arylboronic acids | Pd(dba)2 or Pd(OAc)2 | NaOt-Bu or K3PO4 | Toluene (B28343) or DME | Room Temperature | Efficient coupling |
| Aryl Chlorides | Arylboronic acids | Pd(dba)2 or Pd(OAc)2 | NaOt-Bu or K3PO4 | Toluene or DME | Elevated Temperature | High yields generally require heating nih.govwikipedia.org |
| Aryl Bromides | Alkylboronic acids | Pd(dba)2 or Pd(OAc)2 | NaOt-Bu or K3PO4 | Toluene or DME | - | Easy coupling without Tl or Ag salts nih.govwikipedia.org |
| Aryl Chlorides | Alkylboronic acids | Pd(dba)2 or Pd(OAc)2 | NaOt-Bu or K3PO4 | Toluene or DME | - | Easy coupling without Tl or Ag salts nih.govwikipedia.org |
In some cases, this compound has been shown to influence the site-selectivity in Suzuki-Miyaura cross-coupling reactions of dihaloheteroarenes, promoting coupling at specific positions. fishersci.fi
This compound is an effective ligand for the palladium-catalyzed α-arylation of various activated methylene (B1212753) compounds, including diethyl malonate and ethyl cyanoacetate. nih.govfishersci.sewikipedia.org This reaction provides access to synthetically useful intermediates such as arylacetic acid derivatives after decarboxylation of the malonate products. nih.govfishersci.se
The Hartwig group has demonstrated the utility of this compound in the α-arylation of amides via their zinc enolates. nih.govfishersci.seamericanelements.comnih.gov This method offers more neutral conditions compared to reactions involving alkali metal enolates, alleviating issues such as catalyst decomposition and side reactions like diarylation. nih.gov Zinc enolates, easily generated from alkali enolates with ZnCl2 or from α-bromoamides with activated Rieke® zinc, react with aryl halides in the presence of Pd(dba)2 and this compound to form α-aryl esters and amides in high yields under mild conditions. nih.govamericanelements.comnih.govsigmaaldrich.com This methodology exhibits remarkable functional group tolerance. americanelements.comnih.gov
| Substrate | Electrophile | Palladium Source | Ligand | Base | Conditions | Outcome |
|---|---|---|---|---|---|---|
| Diethyl malonate | Chloroarenes | Pd(dba)2 | This compound | - | Smooth reaction nih.gov | α-arylated products |
| Ethyl cyanoacetate | Chloro- or Bromoarenes | Pd(dba)2 or [Pd(allyl)Cl]2 | This compound | - | Conditions depend on substrate nih.gov | α-arylated products |
| Zinc amide enolates | Aryl bromides | Pd(dba)2 | This compound | - | Room temperature nih.gov | α-aryl amides in high yields americanelements.comnih.gov |
| Zinc enolates of esters | Aryl bromides | Pd(dba)2 or {[P(t-Bu)3]PdBr}2 | This compound | - | Room temperature or 70°C sigmaaldrich.com | α-aryl esters in high yields sigmaaldrich.com |
This compound has played a role in the development of palladium-catalyzed carbohalogenation reactions, a significant methodology for the straightforward synthesis of highly substituted alkenyl halides. wikipedia.orgwikipedia.org These reactions involve the insertion of an alkyne into a carbon-halogen bond. wikipedia.org The reductive elimination of a carbon-halogen bond from a palladium(II) center, a crucial step in carbohalogenation, is generally disfavored but can be promoted by sterically bulky ligands like this compound. wikipedia.orgwikipedia.org
Lautens' group successfully developed intramolecular carbohalogenation reactions of alkynes utilizing bulky ligands such as this compound, which facilitate the reductive elimination step. wikipedia.org This approach has been applied to alkene-tethered aryl iodides, resulting in cyclization to afford halogenated products in good to excellent yields. wikipedia.orgfishersci.co.uk The palladium/Q-Phos combination has also been employed in the intramolecular alkyne carbohalogenation, allowing access to tetrasubstituted vinyl halides from aryl chlorides, bromides, and iodides, with steric effects playing a key role in promoting reductive elimination. uni.lu Stereodivergent synthesis of vinyl halides has been achieved by controlling reaction temperature. uni.lu
Beyond Suzuki-Miyaura coupling and α-arylation, this compound has shown utility in other palladium-catalyzed carbon-carbon bond-forming reactions. While the provided search results primarily highlight the aforementioned reactions and amination, the broad utility of this compound in C-C bond formation is generally acknowledged in the literature on transition metal catalysis. nih.govfishersci.sewikipedia.org Its electronic and steric properties make it a valuable ligand for various cross-coupling processes, contributing to improved reactivity and selectivity in challenging transformations.
Carbohalogenation Reactions
Palladium-Catalyzed Carbon-Nitrogen Bond Formation (Amination)
Palladium-catalyzed amination, or C-N bond formation, is a powerful method for the synthesis of aromatic amines. cenmed.comnih.gov this compound is an excellent ligand for the amination of aryl chlorides and bromides with a variety of amines. fishersci.sewikipedia.org
In combination with common palladium sources such as Pd(dba)2 or Pd(OAc)2, this compound effectively catalyzes the amination of aryl chlorides and bromides with varying electronic properties. fishersci.sewikipedia.org The reaction protocol typically employs a base like NaOt-Bu or K3PO4 in solvents such as toluene or DME. fishersci.sewikipedia.org These amination reactions often reach completion in less than 24 hours at temperatures below 100 °C, and in some instances, at room temperature. fishersci.sewikipedia.org Minimal amounts of hydrodehalogenated byproducts are generally observed. fishersci.sewikipedia.org
This compound-based catalytic systems are effective with a broad scope of amine coupling partners, including diarylamines, alkylarylamines, dialkylamines, and anilines. fishersci.sewikipedia.org For primary aliphatic and benzylic amines, the amination reaction catalyzed by palladium and this compound is remarkably selective for the monoarylated product. fishersci.sewikipedia.org Furthermore, for certain substrates, these amination reactions can be conducted at very low catalyst loadings. fishersci.sewikipedia.org
| Aryl Halide | Amine Nucleophile | Palladium Source | Base | Solvent | Temperature | Selectivity/Outcome |
|---|---|---|---|---|---|---|
| Aryl Bromides | Diarylamines | Pd(dba)2 or Pd(OAc)2 | NaOt-Bu or K3PO4 | Toluene or DME | Room temperature | Rapid coupling fishersci.sewikipedia.org |
| Aryl Chlorides | Various amines | Pd(dba)2 or Pd(OAc)2 | NaOt-Bu or K3PO4 | Toluene or DME | Elevated temperature | High yields fishersci.sewikipedia.org |
| Aryl Bromides/Chlorides | Alkylarylamines | Pd(dba)2 or Pd(OAc)2 | NaOt-Bu or K3PO4 | Toluene or DME | < 100 °C or RT | Viable nucleophiles fishersci.sewikipedia.org |
| Aryl Bromides/Chlorides | Dialkylamines | Pd(dba)2 or Pd(OAc)2 | NaOt-Bu or K3PO4 | Toluene or DME | < 100 °C or RT | Viable nucleophiles fishersci.sewikipedia.org |
| Aryl Bromides/Chlorides | Anilines | Pd(dba)2 or Pd(OAc)2 | NaOt-Bu or K3PO4 | Toluene or DME | < 100 °C or RT | Viable nucleophiles fishersci.sewikipedia.org |
| Aryl Bromides/Chlorides | Primary aliphatic amines | Pd(dba)2 or Pd(OAc)2 | NaOt-Bu or K3PO4 | Toluene or DME | < 100 °C or RT | Remarkable selectivity for monoarylated product fishersci.sewikipedia.org |
| Aryl Bromides/Chlorides | Primary benzylic amines | Pd(dba)2 or Pd(OAc)2 | NaOt-Bu or K3PO4 | Toluene or DME | < 100 °C or RT | Remarkable selectivity for monoarylated product fishersci.sewikipedia.org |
The effectiveness of this compound in amination reactions, particularly with challenging substrates like aryl chlorides, contributed to the broader adoption of palladium-catalyzed C-N coupling methodologies. nih.govfishersci.ca
Regioselectivity and Monosubstitution Control Strategies
In the context of cross-coupling reactions involving dihalogenated substrates, controlling regioselectivity and achieving monosubstitution can be challenging. mdpi.comresearchgate.net Palladium-catalyzed cross-coupling reactions of dihalogenated N-heteroarenes often show a bias for reaction at sites adjacent to a heteroatom. nih.gov However, modifications to the catalyst system, particularly the ligand, can influence or even switch site selectivity. mdpi.comresearchgate.netnih.gov
This compound has been shown to play a role in catalyst-controlled site-selectivity switching. For instance, in the Suzuki-Miyaura coupling of 3,5-dichloropyridazine, while a DPPF-based catalyst primarily leads to coupling at the C3 position, this compound promotes reaction at the C5 position, demonstrating an inversion of site selectivity. mdpi.comresearchgate.netnih.gov Similarly, in the Suzuki-Miyaura coupling of 2,4-dichloropyridine, a DPPF-based catalyst exclusively yields the 2-phenylated product. researchgate.net The use of this compound as the ligand, however, can switch the site selectivity, favoring the atypical C4-arylated product, although sometimes with modest selectivity and yield depending on conditions. researchgate.netnih.govnih.govwhiterose.ac.uk This highlights the ability of bulky monophosphine ligands like this compound to influence which carbon-halogen bond undergoes oxidative addition, a step often considered determinant for selectivity. mdpi.com
Achieving monosubstitution in reactions with di- or polyhalogenated substrates while minimizing unwanted over-reaction remains a challenge. nih.gov While specific data tables detailing this compound's performance solely on regioselectivity and monosubstitution control strategies across various substrates were not extensively found, its documented ability to switch site selectivity in dihalogenated heteroarenes underscores its potential in controlling reaction outcomes beyond typical reactivity patterns. mdpi.comresearchgate.netnih.gov
Palladium-Catalyzed Carbon-Oxygen Bond Formation (Etherification)
Mild aromatic C–O bond formation, or etherification, was historically difficult. sigmaaldrich.com Palladium complexes incorporating this compound have proven effective in catalyzing this reaction between aryl halides and various oxygen nucleophiles. sigmaaldrich.com
Scope with Aryl Halides and Oxygen Nucleophiles
Palladium complexes of this compound catalyze the etherification of aryl halides with alkoxide, siloxide, and phenoxide partners. sigmaaldrich.com Reactions involving aryl bromides or electron-poor aryl chlorides can proceed efficiently, often at room temperature. sigmaaldrich.com
Intramolecular Etherification Reactions
This compound-based catalyst systems have also demonstrated success in intramolecular etherification reactions. sigmaaldrich.com These reactions are valuable for the synthesis of cyclic ethers. chemrxiv.org A specific example mentioned is the synthesis of coumarins via intramolecular etherification catalyzed by a palladium complex of this compound. sigmaaldrich.com
While detailed studies exclusively focused on the scope and limitations of this compound in various intramolecular etherification reactions were not extensively found, its application in coumarin (B35378) synthesis indicates its utility in constructing oxygen-containing heterocyclic structures through intramolecular C-O bond formation. sigmaaldrich.com
Emerging Catalytic Applications
Beyond established coupling reactions, this compound is being explored in emerging catalytic applications, particularly those requiring fine control over selectivity.
Catalyst-Controlled Site-Selectivity Switching
As discussed in Section 3.2.2, this compound is a notable ligand for achieving catalyst-controlled site-selectivity switching in the cross-coupling of dihaloarenes, particularly dihalogenated N-heteroarenes. mdpi.comresearchgate.netnih.gov This strategy offers an alternative to traditional substrate-controlled methods that rely on the inherent electronic and steric differences between carbon-halogen bonds. mdpi.comresearchgate.net
The ability of this compound to switch selectivity is attributed to its influence on the oxidative addition step of the palladium catalytic cycle, affecting which C-X bond is preferentially cleaved. mdpi.com This is particularly valuable for accessing less favored regioisomers that are difficult to obtain through conventional methods. mdpi.comnih.gov
Table 1 illustrates an example of site-selectivity switching in the Suzuki-Miyaura coupling of a dihalogenated heteroarene using this compound compared to another ligand.
| Substrate | Ligand | Major Product Site | Selectivity Ratio (Major:Minor) | Reference |
| 3,5-dichloropyridazine | DPPF | C3 | Predominant | mdpi.comresearchgate.netnih.gov |
| 3,5-dichloropyridazine | This compound | C5 | 20:1 (approx.) | nih.gov |
| 2,4-dichloropyridine | DPPF | C2 | Exclusive | researchgate.net |
| 2,4-dichloropyridine | This compound | C4 | 2.4:1 (approx.) | researchgate.net |
This table is based on reported findings where this compound enabled a switch in the preferred reaction site compared to other ligands like DPPF. mdpi.comresearchgate.netnih.gov
Applications in Drug Discovery and Biologically Relevant Compound Synthesis
Metal-catalyzed cross-coupling reactions, including those employing ligands like this compound, are fundamental in the synthesis of carbon-based bonds found in many drug scaffolds. selectscience.net The availability of this compound on a larger scale is expected to facilitate its greater incorporation into drug discovery and process development programs. selectscience.netsinocompound.com
While specific detailed examples of this compound being used in the synthesis of approved drugs were not extensively found, its utility in forming C–N, C–O, and C–C bonds makes it a valuable tool in the synthesis of complex molecules, including those with biological relevance. sigmaaldrich.comselectscience.netnih.gov Catalytic methods are crucial for the efficient construction of bioactive compounds and pharmaceuticals, enabling the synthesis of novel therapeutics and facilitating late-stage diversification of complex molecules. nih.gov this compound's effectiveness in various coupling reactions positions it as a ligand with potential for broader application in the synthesis of pharmaceutical intermediates and biologically active compounds. selectscience.netsinocompound.com
Specific research findings mention this compound being investigated for the synthesis of certain biologically relevant compounds, such as an 11β-HSD1 inhibitor. sinocompound.com The ability to perform reactions under mild conditions and with control over selectivity, as demonstrated by this compound in certain transformations, is highly desirable in the synthesis of complex and sensitive drug molecules. sigmaaldrich.comrsc.org
Mechanistic Investigations of Q Phos Catalytic Cycles
Role of Ligand Sterics and Electronics in Catalytic Activity
The catalytic activity of palladium complexes is profoundly influenced by the nature of the supporting ligands. For Q-Phos, both its steric bulk and electron-donating capabilities play crucial roles in promoting efficient catalysis. uwindsor.cad-nb.info Electron-donating ligands generally enhance the nucleophilicity of the Pd(0) center, facilitating oxidative addition. rsc.orgnih.gov Concurrently, steric bulk can influence the coordination environment around the palladium center, favoring lower coordination numbers which can enhance reactivity. uwindsor.caacs.org
Influence on Low-Coordination Palladium Species Formation
A key aspect of this compound's success lies in its ability to promote the formation of low-coordinate palladium species, particularly monoligated Pd(0) complexes (LPd(0)). uwindsor.caacs.orgnih.gov These 12-electron species are often considered the most active catalytic intermediates in cross-coupling cycles due to their high reactivity towards oxidative addition. acs.orgnih.gov Bulky phosphine (B1218219) ligands like this compound are known to favor the formation and stabilization of these unsaturated palladium species, which are crucial for initiating the catalytic cycle. uwindsor.caacs.org In contrast, less hindered ligands may favor the formation of bisligated Pd(0) complexes (L₂Pd(0)), which can be less reactive or participate in different mechanistic pathways. rsc.orgnih.gov Studies have shown that in the presence of this compound, palladium can be monoligated during the oxidative addition of certain haloarenes. nih.gov
Ligand Parametrization and Steric Descriptors (e.g., Tolman's Cone Angle, Buried Volume)
To quantify the steric influence of phosphine ligands, parameters such as Tolman's cone angle (θ) and percent buried volume (%Vbur) are widely used. acs.orguva.nlmdpi.comwikipedia.org Tolman's cone angle provides a measure of the steric bulk of a ligand based on the cone formed with the metal at the vertex and the van der Waals spheres of the ligand atoms at the perimeter. wikipedia.org The percent buried volume, introduced by Nolan and Cavallo, quantifies the volume occupied by a ligand within a defined sphere around the metal center and is particularly useful for describing non-symmetric and chelating ligands. mdpi.comwikipedia.orgnsf.gov
Detailed Analysis of Key Catalytic Steps
The palladium catalytic cycle typically involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. uwindsor.caacs.orguio.no this compound has been shown to significantly impact the efficiency and mechanism of these individual steps.
Oxidative Addition Studies
The oxidative addition of an aryl or alkyl halide to a Pd(0) center is often the initial and sometimes rate-determining step in palladium-catalyzed cross-coupling reactions. uwindsor.caacs.orgrsc.org The rate of oxidative addition is influenced by the nature of the halide (Ar-I > Ar-Br > Ar-Cl), the electronic properties of the aryl halide, and the electronic and steric properties of the ligand. rsc.org Electron-rich Pd(0) species, promoted by electron-donating ligands like this compound, generally undergo faster oxidative addition, particularly with less reactive aryl chlorides and bromides. uwindsor.carsc.orgnih.gov
Studies on the oxidative addition of haloarenes to palladium complexes supported by hindered ligands, including this compound, have revealed different mechanistic pathways depending on the halide. acs.orgnih.gov For instance, the addition of iodobenzene (B50100) to a bisphosphine Pd(0) complex with hindered ligands can occur via irreversible associative displacement of a phosphine, followed by C-X bond cleavage. acs.orgnih.gov The mechanism for bromobenzene (B47551) addition may involve rate-limiting phosphine dissociation, while chlorobenzene (B131634) addition can proceed via reversible phosphine dissociation followed by rate-limiting oxidative addition. acs.org The steric bulk of this compound is believed to play a role in these mechanistic nuances by influencing ligand dissociation and the accessibility of the palladium center. acs.org
Reductive Elimination Pathways
Reductive elimination is the final step in the catalytic cycle, where the coupled product is released from the Pd(II) center, regenerating the active Pd(0) catalyst. uwindsor.caucc.ieuio.no This step involves the formation of a new bond (e.g., C-C, C-N, C-O) and the reduction of palladium from the +2 to the 0 oxidation state. uwindsor.caucc.ie
Bulky ligands like this compound have been shown to facilitate reductive elimination, particularly in challenging transformations like C(sp³)–X reductive elimination in carbohalogenation reactions. ucc.iersc.orgresearchgate.netresearchgate.net The steric congestion around the palladium center induced by bulky ligands is thought to promote the expulsion of the product and the reformation of the Pd(0) species. ucc.iersc.org Studies have indicated that bulky ligands can prevent the formation of less reactive tetracoordinated intermediates, thereby facilitating the reductive elimination step. rsc.orgresearchgate.net Furthermore, the electronic properties of the ligand can also influence reductive elimination, although steric effects can sometimes override electronic effects, as suggested by studies with other bulky phosphines. uwindsor.ca this compound has been specifically identified as a ligand that enhances the rate of reductive elimination in certain carbohalogenation processes. ucc.ie
The concept of reversible oxidative addition, where the reductive elimination of Ar-X from ArPd(II)X is observed, is also relevant to this compound catalysis in some contexts, such as carbohalogenation reactions. ucc.ienih.gov This reversibility highlights the delicate balance of the catalytic steps influenced by the ligand. ucc.ie
This compound, scientifically known as pentaphenyl(di-tert-butylphosphino)ferrocene, is a bulky, electron-rich phosphine ligand that has demonstrated significant utility in various palladium-catalyzed cross-coupling reactions, including C–N, C–O, and C–C bond formations. sigmaaldrich.com Its robust nature, being stable in air and solution, contributes to its widespread application in organic synthesis. sigmaaldrich.com The effectiveness of this compound in these transformations is closely linked to its steric and electronic properties, which influence the formation of highly active, low-coordinate palladium species within the catalytic cycle. sigmaaldrich.comacs.orgresearchgate.net
Mechanistic studies of palladium-catalyzed reactions employing this compound have provided crucial insights into the catalytic cycles, particularly regarding the nature of active intermediates and the kinetics of key steps. The generally accepted mechanism for palladium-catalyzed cross-coupling involves three principal steps: oxidative addition, transmetalation, and reductive elimination. acs.orgnih.gov Bulky ligands like this compound are known to favor the formation of low-coordinate palladium species, which are often more reactive in these catalytic steps. acs.orgnih.gov
Identification and Characterization of Catalytic Intermediates
Identifying and characterizing the transient palladium-Q-Phos complexes formed during catalysis is essential for understanding the reaction mechanism. Spectroscopic techniques and X-ray crystallography have been instrumental in this endeavor.
Spectroscopic Evidence of Palladium-Q-Phos Intermediates
Spectroscopic methods, particularly NMR spectroscopy, have been employed to detect and characterize palladium-Q-Phos intermediates. These studies provide evidence for the presence of specific species during the catalytic cycle. For instance, NMR investigations have indicated the formation of L₂Pd(0) species, even when a 1:1 palladium-to-ligand ratio is used, although the monoligated L₁Pd(0) species is considered highly active. acs.org Spectroscopic changes observed during the reaction can be correlated to the formation and consumption of intermediates. researchgate.netrsc.org
X-ray Crystallographic Analysis of Active Species
X-ray crystallography provides detailed structural information about palladium-Q-Phos complexes, offering insights into their coordination geometry and bonding. Studies on this compound-based (π-R-allyl)Pd complexes have revealed T-shaped monomeric arylpalladium(II) complexes stabilized by weak agostic interactions. acs.orgresearchgate.netnih.gov These structural insights support the proposed mechanisms involving low-coordinate palladium species. For example, X-ray crystal structures of this compound-based (π-R-allyl)Pd complexes showed increased dissymmetry in the π-R-allyl moiety depending on the substituent (allyl < crotyl < cinnamyl), which could potentially influence the catalyst activation step. acs.orgresearchgate.net
Kinetic Studies and Rate-Determining Steps
Kinetic studies are vital for determining the rate-determining steps in catalytic cycles and understanding how ligand properties influence reaction rates.
Ligand Dissociation Kinetics
Ligand dissociation is often a critical step in catalytic cycles, particularly for bulky ligands like this compound, as it can generate the coordinatively unsaturated species required for oxidative addition or other subsequent steps. researchgate.netlibretexts.org Studies on the oxidative addition of haloarenes to bisphosphine palladium(0) complexes with hindered ligands, including this compound, have shown that the mechanism can vary depending on the halide. nih.govberkeley.edu For example, the oxidative addition of bromobenzene to a bis(this compound) palladium(0) complex occurred via rate-limiting phosphine dissociation. nih.govberkeley.edu
Correlation Between Ligand Structure and Reaction Rate
Coordination Chemistry of Q Phos Complexes
Binding Modes and Coordination Geometries
Q-Phos predominantly exhibits a monodentate coordination mode to transition metals, binding through the phosphorus atom. researchgate.netrsc.org This is a common characteristic of bulky phosphine (B1218219) ligands in transition metal catalysis. mdpi.com
Monodentate Coordination to Transition Metals
The monodentate binding of this compound to transition metals, particularly palladium, leads to the formation of complexes where the metal center is coordinated to one or two this compound ligands, along with other ancillary ligands. nih.govsemanticscholar.org The steric bulk of this compound favors the formation of low-coordinate metal species, which are often the active catalytic intermediates in cross-coupling reactions. nih.govacs.org Studies have shown that even in the presence of excess ligand, the catalytic cycle may involve monoligated palladium species. nih.gov
Characteristics of Palladium-Q-Phos Complexes
Palladium complexes of this compound are particularly well-studied due to their efficacy in various cross-coupling reactions, including C–N, C–O, and C–C bond formations. sigmaaldrich.com These complexes often feature palladium in different oxidation states, such as Pd(0) and Pd(II). berkeley.edu
Pd(0) complexes ligated by this compound, such as Pd(this compound)₂, are known to undergo oxidative addition with aryl halides. berkeley.eduacs.org This step is crucial in catalytic cycles like the Buchwald-Hartwig amination. uwindsor.caresearchgate.net The oxidative addition of aryl bromides and iodides to Pd(this compound)₂ has been shown to be faster compared to complexes with less hindered phosphines. berkeley.eduacs.org
Pd(II) complexes of this compound, such as monomeric arylpalladium(II) halide complexes of the type LPd(Ar)X (where L = this compound, Ar = aryl, X = halide), have been synthesized and characterized. berkeley.eduscience.gov These complexes are often T-shaped monomers with the aryl ligand positioned trans to the open coordination site. berkeley.eduscience.gov A weak agostic interaction between the palladium center and a C-H bond of the ligand can stabilize these T-shaped intermediates. berkeley.eduscience.gov
Pre-formed palladium precatalysts containing this compound, such as (π-allyl)Pd(this compound)Cl, are also utilized in cross-coupling reactions. researchgate.netmatthey.comgoogle.com These precatalysts are air-stable and can efficiently generate the active catalytic species under reaction conditions. researchgate.netchemicalbook.com The structure of these allyl palladium complexes can show dissymmetry in the π-allyl moiety depending on the substituents. nih.govresearchgate.net
Structural Characterization of Metal-Q-Phos Complexes
Various analytical techniques are employed to elucidate the structures and properties of metal-Q-Phos complexes.
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is a powerful technique used to determine the solid-state structures of metal-Q-Phos complexes, providing detailed information about bond lengths, bond angles, and coordination geometries. acs.orgijcce.ac.irsdsu.educdnsciencepub.com X-ray diffraction studies have confirmed the monodentate coordination of this compound to palladium in various complexes. mdpi.comgoogle.com For instance, the crystal structures of this compound-based (π-R-allyl)Pd complexes have been determined, revealing the coordination environment around the palladium center and the geometry of the allyl ligand. nih.govresearchgate.netgoogle.com These studies are crucial for understanding the relationship between the complex structure and its catalytic activity. nih.govresearchgate.net
Spectroscopic Analysis of Coordination Compounds (e.g., NMR, IR)
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide valuable insights into the structure and bonding of metal-Q-Phos complexes in solution and solid states. acs.orgijcce.ac.irmdpi.com
³¹P NMR spectroscopy is particularly useful for monitoring the coordination of the phosphine ligand to the metal center. Upon coordination, the chemical shift of the phosphorus nucleus is typically shifted compared to the free ligand, confirming complex formation. rsc.orgmdpi.com Changes in the ³¹P NMR signal can also provide information about the number of phosphine ligands bound to the metal and the symmetry of the complex.
While general IR spectroscopy is used for characterizing coordination compounds by identifying functional groups and their interactions with the metal center acs.orgijcce.ac.irmdpi.com, specific detailed IR data for this compound metal complexes were not extensively found in the provided search results. However, IR spectroscopy can provide complementary information to NMR and X-ray diffraction regarding the presence and nature of coordinated ligands.
Ligand Exchange Dynamics and Stability of Metal-Q-Phos Species
Studies on the oxidative addition of aryl halides to Pd(0) complexes of hindered phosphines, including this compound, have indicated that ligand dissociation can be a key step in the mechanism. uwindsor.caberkeley.edu The rate of ligand exchange from Pd(0)L₂ complexes has been studied, and the rate constant for dissociation of the ligand can be in agreement with values derived from oxidative addition experiments. berkeley.edu
The stability of metal-Q-Phos complexes can be influenced by factors such as the oxidation state of the metal, the nature of other ligands, and the reaction conditions. acs.org For instance, certain arylpalladium(II) amido complexes ligated by bulky phosphines like this compound have been isolated as stable species at room temperature. nih.gov However, these complexes can undergo reductive elimination to form the coupled product, a crucial step in catalytic cycles. nih.gov The bulkiness of the phosphine ligand can influence the rate of reductive elimination. nih.gov
The formation of low-coordinate palladium species, often monoligated by bulky phosphines like this compound, is considered important for facilitating oxidative addition and reductive elimination steps in catalytic cycles. nih.govacs.org The balance between the stability of the metal-ligand complex and the lability of the ligand for exchange is critical for efficient catalysis. rsc.org
Influence of the Ferrocene (B1249389) Moiety on Coordination Properties
This compound, known systematically as pentaphenyl(di-tert-butylphosphino)ferrocene, is a prominent example of a ferrocene-based phosphine ligand utilized in coordination chemistry and catalysis. The molecular structure of this compound features a ferrocene core substituted with a di-tert-butylphosphino group on one cyclopentadienyl (B1206354) (Cp) ring and five phenyl groups on the other Cp ring. chemscene.comamericanelements.com The ferrocene moiety, an organometallic sandwich complex, imparts unique structural, electronic, and redox characteristics that significantly influence the coordination behavior of this compound with transition metals.
The combined steric bulk and electron-rich nature conferred by the ferrocene moiety and its substituents are crucial for the performance of this compound in catalysis, particularly in palladium-catalyzed cross-coupling reactions. sigmaaldrich.com For instance, studies have shown that the oxidative addition of aryl halides to palladium(0) complexes is significantly influenced by the nature of the phosphine ligand. nih.gov Research indicates that the oxidative addition of aryl bromides and iodides to Pd(this compound)2 complexes occurs faster compared to complexes with other bulky phosphines like 1-AdPtBu2 or PtBu3. nih.gov This enhanced reactivity in the oxidative addition step is directly attributable to the specific electronic and steric environment provided by the this compound ligand, where the ferrocene unit plays a role in shaping this environment.
The presence of the ferrocene core also introduces the possibility of redox-switchable behavior, although this is perhaps more pronounced in bidentate ferrocene ligands where the metal center's coordination geometry can be more directly coupled to the ferrocene's redox state. Nevertheless, the inherent redox activity of the ferrocene unit in this compound remains a distinguishing feature among phosphine ligands.
Theoretical and Computational Studies on Q Phos
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
DFT is a widely used computational method for investigating the electronic structure of molecules and complexes. acs.orgmdpi.com Applied to Q-Phos and its metal complexes, DFT calculations can provide information about electron distribution, orbital interactions, and the electronic properties of the phosphorus atom and the metal center. Analysis of the electronic structure helps in understanding the bonding nature between the ligand and the metal, which is crucial for catalytic activity. For instance, DFT studies have confirmed that phosphine (B1218219) ligands like this compound act as sigma donors to metal centers. nih.gov Understanding the electronic structure of the active catalyst species, often proposed to be monoligated palladium complexes in cross-coupling reactions involving bulky phosphines, is essential for comprehending their high reactivity. nih.govacs.orgrsc.org
Prediction of Reactivity and Selectivity in this compound Catalysis
Computational methods play a significant role in predicting the reactivity and selectivity of catalytic reactions involving this compound. By calculating the energy barriers of competing reaction pathways, computational studies can predict the favored product and the level of selectivity (e.g., regioselectivity or enantioselectivity). nih.govnih.gov For example, DFT calculations can help understand why bulky ligands like this compound favor the formation of low-coordinate palladium species, which are often more reactive in oxidative addition. nih.govacs.orgrsc.org Computational studies can also shed light on how the ligand's steric bulk influences the approach of substrates to the metal center, thereby affecting regioselectivity or stereoselectivity. nih.gov While the provided search results discuss selectivity in the context of other catalysts like chiral phosphoric acids nih.govnih.govchemrxiv.org, the principles of using computational methods to predict selectivity by analyzing transition state energies are applicable to this compound catalysis.
Computational Approaches for Rational Ligand Design and Optimization
Computational chemistry is a powerful tool for the rational design and optimization of ligands like this compound for specific catalytic applications. d-nb.infonih.govnih.gov By analyzing the computational data from studies on this compound and related phosphine ligands, researchers can identify key structural and electronic features that contribute to desired catalytic properties. rsc.orgacs.org This information can then be used to design new ligands with tailored properties. Computational approaches, such as quantitative structure-activity relationships (QSAR) and 3D-QSAR, correlate structural descriptors of ligands with their catalytic performance, enabling the prediction of the activity of untested ligands. nih.gov While the searches did not provide specific examples of de novo this compound design using computational methods, the general methodology of using computational insights to guide ligand modification and optimization is well-established in the field of catalysis. d-nb.inforsc.org
Machine Learning Applications in this compound Catalysis Research
Machine learning (ML) is increasingly being applied in catalysis research to analyze large datasets, identify complex correlations, and make predictions. acs.orgrjraap.comrsc.orgrsc.org In the context of this compound catalysis, ML can be used to build predictive models for reaction outcomes based on computational or experimental data. chemrxiv.orgmdpi.com For instance, ML models can correlate ligand descriptors (including those derived from computational studies) with catalytic activity, selectivity, or reaction rates. rsc.orgacs.orgrsc.org ML can also assist in exploring the vast chemical space of potential ligands to identify promising candidates for synthesis and experimental testing. soton.ac.uk Studies have shown that incorporating domain knowledge, such as insights from computational studies on catalytic cycles and ligand effects, can enhance the performance and interpretability of ML models in catalysis. mdpi.com While direct applications of ML specifically focused on this compound were not extensively detailed in the search results, the general applicability of ML in predicting ligand performance and guiding catalyst design in homogeneous catalysis, including systems involving phosphine ligands, is evident. chemrxiv.orgrsc.orgacs.orgrsc.orgrsc.orgmdpi.comsoton.ac.uk
Industrial and Process Chemistry Implications of Q Phos Research
Impact of Enhanced Commercial Availability on Process Development
Historically, the widespread adoption of Q-Phos in process development and scale-up programs has been hindered by its limited availability in commercial quantities. chemicalindustryjournal.co.uksinocompound.comspecchemonline.com This lack of large-scale access meant that despite its demonstrated potential in drug discovery, screening, and process optimization, scientists often had to discount this compound from their screening programs. chemicalindustryjournal.co.uksinocompound.com
The recent availability of this compound in kilogram quantities for commercial use marks a significant milestone in improving ligand accessibility for researchers and the chemical industry. chemicalindustryjournal.co.uksinocompound.comchemicalindustryjournal.co.uk This enhanced commercial availability allows pharmaceutical and fine chemical companies to incorporate this compound-based catalysts more readily into their development programs. chemicalindustryjournal.co.uk This can help optimize and streamline product development, potentially expediting the process of bringing innovations to market. chemicalindustryjournal.co.uksinocompound.com The ability to access this compound on a larger scale removes a previous bottleneck, enabling broader exploration of its capabilities in various cross-coupling reactions relevant to industrial synthesis.
Scale-Up Considerations for this compound-Enabled Chemical Transformations
The transition from laboratory-scale reactions to industrial-scale production requires careful consideration of various factors to ensure efficiency, safety, and economic viability. For this compound-enabled chemical transformations, scale-up involves optimizing reaction conditions to maintain high yields and selectivity while managing larger volumes and heat transfer.
This compound has been shown to be effective in palladium-catalyzed amination, etherification, and Suzuki-Miyaura coupling reactions, often completing reactions in less than 24 hours and sometimes at room temperature. sigmaaldrich.com These characteristics are favorable for scale-up, as they can reduce reaction times and energy consumption. For example, in a study on the arylation of aldehyde homoenolates with aryl bromides catalyzed by palladium with this compound, the process was successfully scaled up to a 6.3 mmol scale, yielding 98% product. organic-chemistry.org
Successful scale-up often involves optimizing parameters such as catalyst loading, temperature, reaction time, solvent, and base. whiterose.ac.uk The robustness and air stability of this compound are advantageous for industrial handling and scale-up processes. sigmaaldrich.com The availability of this compound in bulk quantities supports the needs of larger-scale operations. chemicalindustryjournal.co.ukamericanelements.com
Optimization of Reaction Conditions for Industrial Viability and Efficiency
Optimization of reaction conditions is crucial for translating laboratory-scale this compound-catalyzed reactions into industrially viable processes. This involves finding the optimal balance of factors to maximize yield, minimize byproducts, reduce catalyst loading, and improve throughput.
Research has demonstrated the effectiveness of this compound in various palladium-catalyzed cross-coupling reactions under specific conditions. For instance, in amination reactions of aryl chlorides and bromides, typical conditions involve using Pd(dba)2 or Pd(OAc)2 as palladium sources with a base/solvent system like NaOt-Bu/toluene (B28343) or K3PO4/DME. sigmaaldrich.com These reactions often proceed efficiently at temperatures below 100 °C, with minimal hydrodehalogenated byproducts. sigmaaldrich.com
For etherification reactions of aryl halides, palladium complexes of this compound can catalyze the process mildly, with reactions involving aryl bromides or electron-poor aryl chlorides often occurring at room temperature. sigmaaldrich.com Suzuki-Miyaura couplings with aryl bromides and chlorides are also highly successful with this compound, with reactions of aryl bromides typically proceeding at room temperature. sigmaaldrich.com
Economic and Practical Advantages of this compound Catalysis in Chemical Manufacturing
The use of this compound in catalysis offers several economic and practical advantages in chemical manufacturing. The ability of this compound to facilitate efficient cross-coupling reactions, often under mild conditions and with low catalyst loadings, can lead to reduced production costs. acs.org
Furthermore, the robustness and air stability of this compound simplify handling and storage, contributing to practical advantages in an industrial setting. sigmaaldrich.com The enhanced commercial availability of this compound in bulk quantities makes it a more accessible and reliable ligand for industrial applications. chemicalindustryjournal.co.uksinocompound.comspecchemonline.com
Future Directions and Remaining Challenges in Q Phos Research
Exploration of Broader Catalytic Scope and Novel Transformations
While Q-Phos has been widely applied in various cross-coupling reactions, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and α-arylation, there remains significant potential to explore its utility in a wider array of catalytic transformations . Expanding the substrate scope within existing reaction classes to include more challenging or previously unreactive substrates is an ongoing area of research. This includes the coupling of sterically hindered partners or those containing sensitive functional groups.
Furthermore, the exploration of entirely novel reaction types catalyzed by metal complexes of this compound represents a key future direction. This could involve investigating its efficacy in reactions beyond traditional cross-coupling, such as C–H functionalization, asymmetric catalysis (though this compound itself is not chiral, chiral variants or co-catalyst systems could be explored), or reactions involving different metal centers snnu.edu.cnrsc.org. For instance, while palladium catalysis with this compound is well-established, exploring its coordination chemistry and catalytic activity with other transition metals could unlock new reactivity profiles. Research into challenging transformations like catalytic hydrophosphination, which still faces issues with selectivity and substrate scope, could potentially benefit from the design of new ligands inspired by the successful features of this compound uvm.edunih.gov.
Development of Next-Generation this compound Architectures
The design of new ligands based on the this compound scaffold is a critical avenue for addressing limitations and enhancing performance. This involves synthesizing modified this compound ligands with tailored electronic and steric properties to improve reactivity, selectivity (chemo-, regio-, and stereoselectivity), and stability under various reaction conditions.
Next-generation this compound architectures could incorporate features aimed at promoting specific catalytic cycles or enabling challenging bond formations. For example, modifications to the ferrocene (B1249389) backbone or the tert-butylphosphine moiety could influence the ligand's bite angle, flexibility, or electronic donation/withdrawal capabilities, thereby impacting its interaction with the metal center and substrates. The development of chiral analogs of this compound is particularly relevant for expanding its utility in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products rsc.org. Recent work on developing new phosphine (B1218219) ligands for challenging aminations highlights the ongoing effort in ligand design, drawing inspiration from successful ligands like this compound acs.org. The availability of commercially scalable quantities of this compound is also crucial for facilitating the broader adoption and study of this ligand and its derivatives chemicalindustryjournal.co.uksinocompound.com.
Advanced Mechanistic Elucidation Techniques
A deeper understanding of the fundamental mechanisms by which this compound-metal complexes catalyze reactions is essential for rational catalyst design and optimization. While general catalytic cycles for reactions like cross-coupling are known, the specific role of this compound in these cycles, including its influence on oxidative addition, transmetalation, and reductive elimination steps, requires further detailed investigation nih.govucc.ie.
Advanced mechanistic elucidation techniques, such as in situ spectroscopy (e.g., NMR, IR, XAS), stopped-flow kinetics, and computational chemistry (e.g., DFT calculations), can provide valuable insights into the nature of the active catalytic species, the identification of intermediates and transition states, and the energy profiles of catalytic cycles rsc.orgnih.govucc.ie. Understanding how the ligand's steric and electronic properties influence these elementary steps can guide the design of improved ligands and reaction conditions. For instance, studies have investigated the effect of bulky phosphine ligands like this compound on the formation of low-coordination palladium species, which are often implicated as the most active species in cross-coupling reactions nih.govacs.org. Further mechanistic studies can help to understand competitive pathways, such as reductive dehalogenation, which can impact the efficiency and selectivity of this compound-catalyzed reactions researchgate.net.
Integration with High-Throughput Experimentation and Artificial Intelligence
The complexity of optimizing catalytic reactions necessitates the integration of high-throughput experimentation (HTE) and artificial intelligence (AI) techniques. HTE allows for the rapid screening of a large number of reaction parameters, including catalyst loading, ligand structure, base, solvent, and temperature, to identify optimal conditions nih.govacs.org. This compound, being a commercially available and effective ligand, is a suitable candidate for inclusion in HTE screening libraries aimed at discovering new reactions or optimizing existing ones chemicalindustryjournal.co.uksinocompound.com.
AI and machine learning (ML) can complement HTE by analyzing the vast datasets generated, identifying trends, and building predictive models nih.govresearchgate.net. These models can help to predict the outcome of reactions with untested ligand structures or reaction conditions, thereby guiding experimental design and accelerating the discovery of improved catalytic systems nih.govpnas.org. AI can potentially assist in the de novo design of novel this compound-like ligands with desired properties based on structure-activity relationships learned from experimental data researchgate.net. While the application of AI in catalysis is still in its early stages, particularly for homogeneous systems, the availability of data from HTE experiments with ligands like this compound will be crucial for training robust ML models researchgate.netarxiv.org.
An example of HTE application involving this compound is its evaluation in Heck coupling reactions, where screening identified this compound as an optimal ligand under specific conditions nih.gov.
Here is an example of how data from HTE could be presented:
| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | This compound | KOAc | o-Xylene | 120 | 70 ucc.ie |
| 2 | P(t-Bu)₃ | KOAc | o-Xylene | 120 | 70 ucc.ie |
| 3 | This compound | Cs₂CO₃ | iPrOH | Rt | >95 acs.org |
| 4 | This compound | K₃PO₄ | iPrOH | Rt | >95 acs.org |
Note: Yields are illustrative and compiled from different studies and reactions (Heck and Suzuki-Miyaura coupling examples).
Sustainability Considerations and Green Chemistry Applications
Addressing the environmental impact of chemical processes is a growing imperative. Future research on this compound should increasingly focus on sustainability considerations and its application in green chemistry protocols frontiersin.orgnih.gov. This includes developing more environmentally benign synthetic routes to this compound itself, minimizing waste generation, and exploring the use of renewable feedstocks nih.gov.
Furthermore, research should focus on utilizing this compound in catalytic reactions conducted under greener conditions. This involves exploring alternative solvents, such as water or bio-based solvents, reducing catalyst loadings to ppm levels, and developing efficient methods for catalyst recovery and recycling nih.govrsc.org. The use of this compound in reactions that proceed with high atom economy, minimizing unwanted byproducts, is also a key aspect of green chemistry nih.gov. Studies on sustainable cross-coupling reactions in water using surfactants, although not specifically focused on this compound in the provided snippets, highlight the broader trend towards greener conditions that this compound catalysis could potentially be adapted to acs.org. The development of more stable and recyclable this compound-metal complexes would contribute significantly to the sustainability of processes employing this ligand.
The integration of green chemistry principles into phosphorus chemistry, in general, is an active area, emphasizing the need for sustainable synthetic methods, enhanced biodegradability where applicable, and phosphorus recovery and recycling rsc.org. Applying these principles specifically to this compound research will be vital for its long-term relevance in sustainable chemical synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
